molecular formula C13H16ClN5O B374301 N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine

Cat. No.: B374301
M. Wt: 293.75g/mol
InChI Key: KOVGYTKLOWTJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as a propyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and propylamine.

    Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with cyanuric chloride to form an intermediate.

    Final Product: The intermediate is then reacted with propylamine under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    6-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)-2-hydroxypyridine-3-carbonitrile: Similar structure but with a trifluoromethyl group.

    2-(5-chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol: Contains a pyrimidine ring instead of a triazine ring.

Uniqueness

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-propylamine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClN5O

Molecular Weight

293.75g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-N-propyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H16ClN5O/c1-3-6-16-13-18-11(17-12(15)19-13)9-7-8(14)4-5-10(9)20-2/h4-5,7H,3,6H2,1-2H3,(H3,15,16,17,18,19)

InChI Key

KOVGYTKLOWTJTA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCCNC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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